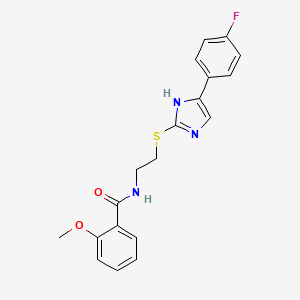
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide, commonly known as FIMEPIN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FIMEPIN is a small molecule that has been developed as a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel.
作用機序
FIMEPIN binds to the intracellular side of the N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide channel and stabilizes the closed state of the channel, thereby preventing the influx of calcium ions and the transmission of pain signals. FIMEPIN has been shown to be a non-competitive inhibitor of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide, which means that it does not compete with the binding of other ligands to the channel.
Biochemical and Physiological Effects
FIMEPIN has been shown to be a potent and selective inhibitor of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide in vitro and in vivo. In animal models, FIMEPIN has been shown to reduce pain and inflammation without causing any significant side effects. FIMEPIN has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
FIMEPIN has several advantages for lab experiments, including its potency and selectivity for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide, its non-competitive mechanism of action, and its ability to inhibit the proliferation of cancer cells. However, FIMEPIN has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the research on FIMEPIN. One direction is to develop more potent and selective N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide inhibitors based on the structure of FIMEPIN. Another direction is to investigate the therapeutic potential of FIMEPIN in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the development of FIMEPIN as a drug candidate for clinical trials is another potential future direction.
合成法
The synthesis of FIMEPIN involves a multi-step process that starts with the reaction of 2-methoxybenzoyl chloride with 2-aminoethanethiol hydrochloride to form the intermediate compound 2-methoxybenzoyl-2-aminoethyl disulfide. This intermediate compound is then reacted with 4-fluoro-1H-imidazole-2-thiol to form the key intermediate 2-(5-(4-fluorophenyl)-1H-imidazol-2-ylthio)ethyl 2-methoxybenzoate. The final step involves the hydrolysis of the ester group to form FIMEPIN.
科学的研究の応用
FIMEPIN has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. FIMEPIN has been shown to be a potent and selective inhibitor of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide, which is a non-selective cation channel that is involved in the transmission of pain signals. N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide is also involved in the regulation of inflammation and cancer cell proliferation. Therefore, the inhibition of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide by FIMEPIN has the potential to provide therapeutic benefits in these diseases.
特性
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYLONZFGOLQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2950506.png)
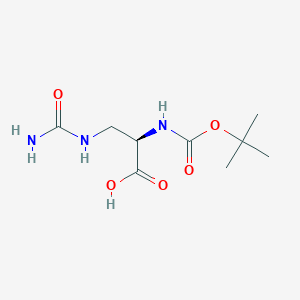
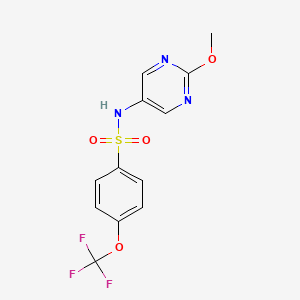
![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2950511.png)
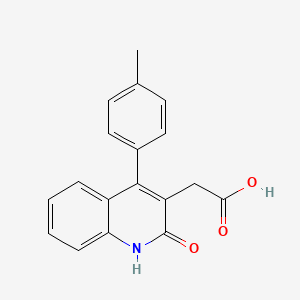
![2-[(4-Chlorophenyl)methyl]-1-methylbenzimidazole](/img/structure/B2950516.png)
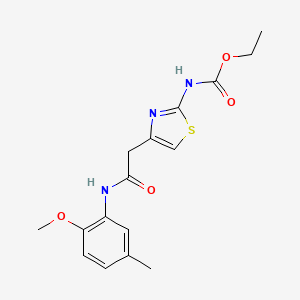
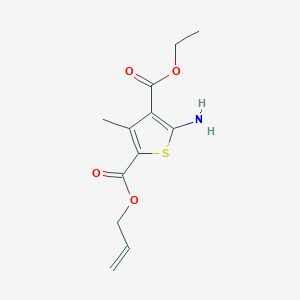
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)

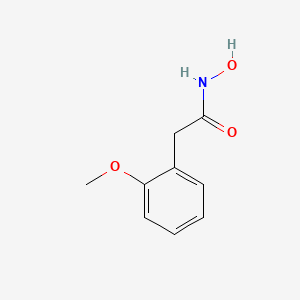
methanone](/img/structure/B2950523.png)
![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)